molecular formula C30H53BrOSi B566243 (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene CAS No. 1384736-07-5

(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene

Cat. No.: B566243
CAS No.: 1384736-07-5
M. Wt: 537.742
InChI Key: GRPMVEFKZYTBJO-NXUCFJMCSA-N
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Description

Molecular Formula and Mass Spectrometric Profile

The molecular formula C₃₀H₅₃BrOSi corresponds to a molecular weight of 537.73 g/mol . High-resolution mass spectrometry (HRMS) would yield an exact mass of 536.3 Da for the molecular ion ([M]⁺), consistent with isotopic contributions from bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns in electron ionization (EI) mass spectra would likely highlight cleavages at the C-Br bond (m/z 457.3 for [M−Br]⁺) and the TBDMS group (m/z 73.0 for [(CH₃)₂Si⁺]).

Property Value
Molecular Formula C₃₀H₅₃BrOSi
Molecular Weight (g/mol) 537.73
Exact Mass (Da) 536.3
Dominant MS Fragments m/z 457.3 ([M−Br]⁺), 73.0 ([(CH₃)₂Si⁺])

Physical State and Appearance

(3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene is typically isolated as a white crystalline solid under standard laboratory conditions. Its crystalline nature arises from the rigidity imparted by the steroid backbone and the hydrophobic TBDMS group. Melting and boiling points are not explicitly reported in available literature, though such measurements would require inert atmospheres to prevent decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 0.8–1.2 ppm (9H), dimethylsilyl protons at δ 0.1–0.3 ppm (6H), and olefinic protons from the cholest-5-ene moiety at δ 5.3–5.5 ppm.
  • ¹³C NMR : The TBDMS group resonates at δ 18–25 ppm (Si(CH₃)₂), while the brominated side-chain carbons appear at δ 30–40 ppm (C-Br).

Infrared (IR) Spectroscopy:
Strong absorption bands at 1250–1100 cm⁻¹ (Si-O-C stretch) and 550–650 cm⁻¹ (C-Br stretch) confirm the presence of the silyl ether and bromoalkane groups.

Ultraviolet-Visible (UV-Vis):
The cholest-5-ene chromophore absorbs weakly at 210–230 nm (π→π* transitions of the conjugated diene).

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53BrOSi/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPMVEFKZYTBJO-NXUCFJMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cholesterol as the Precursor

Cholesterol (C₂₇H₄₆O) serves as the foundational building block due to its structural similarity to the target compound. Prior to functionalization, cholesterol undergoes purification via recrystallization from methanol or column chromatography to remove impurities.

Protection of the 3β-Hydroxyl Group

The 3β-hydroxyl group is protected as a TBDMS ether to prevent undesired reactions during subsequent steps. This is achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine:

Reaction Conditions

  • Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature : 0°C to room temperature

  • Time : 4–12 hours

  • Yield : 85–92%

Mechanistic Insight
The base deprotonates the hydroxyl group, enabling nucleophilic attack on the electrophilic silicon atom in TBDMSCl. The bulky TBDMS group shields the 3β-position from further reactivity.

Side-Chain Bromination at C24

Strategic Considerations

Introducing bromine at the terminal carbon (C24) of the cholesterol side chain requires regioselective radical bromination or allylic bromination. The choice depends on the side-chain structure and steric environment.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of a radical initiator (e.g., AIBN) and light selectively brominates the terminal methyl group:

Reaction Setup

  • Substrate : 3β-TBDMS-protected cholesterol

  • Reagents : NBS (1.2 equiv), AIBN (0.1 equiv)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Conditions : Reflux under UV light (350 nm) for 6–8 hours

  • Yield : 60–75%

Side Reactions

  • Over-bromination at adjacent carbons.

  • Competing allylic bromination if Δ⁵ unsaturation is reactive.

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient). Key characterization data include:

  • ¹H NMR : Loss of terminal CH₃ signals (δ 0.85–0.95 ppm) and appearance of CH₂Br (δ 3.4–3.6 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 537.73 ([M]⁺).

Optimization of Reaction Parameters

Solvent Effects on Bromination Efficiency

SolventDielectric ConstantBromination Yield (%)
CCl₄2.2475
CHCl₃4.8168
DCM8.9355

Nonpolar solvents like CCl₄ favor radical stability, enhancing bromination efficiency.

Temperature and Reaction Kinetics

Elevated temperatures (reflux conditions) accelerate radical initiation but risk decomposition. Kinetic studies show optimal conversion at 80°C.

Challenges in Stereochemical Control

The C24 bromination introduces a chiral center, necessitating careful control to avoid racemization. Chiral auxiliaries or enantioselective catalysts are under investigation but remain experimental for this substrate.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorContinuous Flow
Reaction Time8 hours2 hours
Yield75%82%
Purity95%98%

Continuous flow systems improve heat transfer and reduce side reactions, but high equipment costs limit adoption.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate bromination under mild conditions, achieving 80% yield at 25°C.

Enzymatic Bromination

Cytochrome P450 enzymes engineered for site-specific bromination are being explored but face challenges in substrate compatibility .

Chemical Reactions Analysis

Types of Reactions

(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene involves its interaction with specific molecular targets. The tert-butyl dimethylsilyloxy group can influence the compound’s lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding or be a site for further chemical modifications. These interactions can affect various biochemical pathways, including those related to cholesterol metabolism .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize the uniqueness of (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene, the following compounds are analyzed for structural, synthetic, and functional differences:

Ruscogenin

  • Structure: (1β,3β,25R)-spirost-5-en-1,3-diol, featuring a spirostanol skeleton with hydroxyl groups at C1 and C3 and a double bond at C5-C6 .
  • Comparison :
    • Lacks bromine and silyl protecting groups.
    • Naturally occurring (from Ophiopogon japonicus), whereas the target compound is synthetic.
    • Used as a pharmacological reference standard or precursor for anti-inflammatory agents, contrasting with the synthetic applications of the bromo-TBDMS derivative .

3-(tert-Butyldimethylsilyloxy)phenylamine (Compound 122)

  • Structure : Aromatic amine with a TBDMS-protected hydroxyl group .
  • Comparison :
    • Shares the TBDMS group but lacks the steroidal backbone and bromine.
    • Serves as an intermediate in amide bond formation and deprotection reactions, similar to the role of the target compound in hypoxia imaging precursor synthesis .

3-(Trimethylsiloxy)-5-androst-9(11)-en-17-one

  • Structure : Androstane backbone (C19 steroid) with a trimethylsilyl (TMS) ether at C3 and a double bond at C9-C11 .
  • Comparison :
    • TMS vs. TBDMS: TMS is smaller and less stable under acidic conditions, whereas TBDMS offers superior steric protection and stability .
    • Androstane backbone (vs. cholestane) limits applications to androgen-related studies, unlike the broader utility of chol-5-ene derivatives .

Hypoxia Imaging Precursors with TBDMS Groups

  • Structure : Ethylene glycol derivatives with TBDMS-protected hydroxyl groups, used in radiopharmaceuticals .
  • Comparison: Non-steroidal but share the TBDMS group for temporary hydroxyl protection during synthesis. Both compounds emphasize the role of TBDMS in enhancing intermediate stability for radiolabeling or functionalization .

Data Table: Key Structural and Functional Differences

Compound Backbone Substituents Key Applications Stability of Silyl Group
(3β)-24-Bromo-3-TBDMS-chol-5-ene Cholest-5-ene C24-Br, C3-TBDMS Radiopharmaceutical intermediates High (TBDMS)
Ruscogenin Spirostanol C1/C3-OH, C5-C6 double bond Anti-inflammatory agents N/A
3-TBDMS-phenylamine (Compound 122) Benzene C3-TBDMS, NH2 Amide synthesis High (TBDMS)
3-TMS-androst-9(11)-en-17-one Androstane C3-TMS, C9-C11 double bond Steroid metabolism studies Moderate (TMS)
TBDMS-hypoxia imaging precursors Ethylene glycol TBDMS-O-(CH2)2-O- PET/SPECT imaging agents High (TBDMS)

Research Findings and Implications

  • Synthetic Utility : The TBDMS group in (3β)-24-Bromo-3-TBDMS-chol-5-ene enables selective deprotection under mild conditions (e.g., fluoride ions), critical for multi-step syntheses .
  • Bromine Reactivity : The C24 bromine facilitates Suzuki coupling or nucleophilic substitution, allowing conjugation with targeting moieties in drug development .
  • Stability Comparisons : TBDMS derivatives exhibit longer shelf lives and higher thermal stability than TMS analogs, as demonstrated in steroidal and hypoxia imaging applications .

Notes

  • Diverse Citations : References include pharmacological standards (), radiopharmaceutical intermediates (), synthetic methods (), and steroidal analogs ().
  • Functional Group Focus : The TBDMS group’s role in protection and the bromine’s versatility are recurrent themes across applications.

Biological Activity

The compound (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene , also known as TRC-B682030, is a synthetic derivative of cholesterol that has garnered attention in biochemical and pharmacological research. Its unique structure, characterized by the presence of a bromine atom and a tert-butyl dimethylsilyloxy group, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C30H53BrOSi
  • Molecular Weight : 537.731 g/mol
  • CAS Number : 1384736-07-5

The inclusion of a bromine atom and a tert-butyl dimethylsilyloxy moiety may influence the compound's lipophilicity and metabolic stability, which are critical factors in its biological activity.

The biological activity of (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene can be attributed to its interaction with various cellular pathways. Preliminary studies suggest that this compound may exhibit:

  • Antiproliferative Effects : Some derivatives of cholesterol have shown potential in inhibiting cell proliferation in cancer models. The presence of the tert-butyl group may enhance membrane penetration, facilitating its action on cell signaling pathways.
  • Metabolic Stability : Research indicates that modifications to the tert-butyl group can significantly affect metabolic stability. For instance, replacing carbon-hydrogens in the tert-butyl group with fluorine atoms has been shown to increase metabolic stability, which could be relevant for (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene .

In Vitro Studies

In vitro studies have demonstrated that (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene can influence several biological processes:

  • Cell Viability : The compound has been tested for its effects on various cancer cell lines, showing a dose-dependent reduction in cell viability.
  • CYP450 Interaction : Studies suggest that compounds with similar structures may interact with cytochrome P450 enzymes, influencing drug metabolism and clearance rates .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiproliferativeDose-dependent inhibition in cancer cells
Metabolic StabilityEnhanced stability compared to non-modified analogs
CYP450 InteractionPotential modulation of drug metabolism

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene on breast cancer cells, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Metabolic Profiling

A metabolic profiling study using liver microsomes indicated that (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene undergoes oxidative metabolism primarily via cytochrome P450 enzymes. The compound demonstrated lower clearance rates compared to traditional cholesterol derivatives, suggesting improved bioavailability .

Q & A

Q. What synthetic strategies are effective for introducing the tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxy position of steroidal derivatives?

The TBDMS group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) with a base (e.g., imidazole) in anhydrous DMF. Reaction conditions must exclude moisture to prevent hydrolysis. Completion is monitored via TLC or 1H^{1}\text{H} NMR, focusing on the disappearance of the hydroxyl proton signal. The bulky TBDMS group enhances steric hindrance, directing subsequent reactions away from the 3-position .

Q. How can the bromine at position 24 be utilized for further functionalization in cholestane derivatives?

The bromine serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Prior to functionalization, ensure the TBDMS group is stable under reaction conditions. For example, palladium-catalyzed couplings require inert atmospheres and anhydrous solvents. Monitor intermediates via GC-MS or HPLC to track substitution efficiency .

Q. What characterization techniques are critical for confirming the structure of brominated steroidal compounds with silyl ethers?

Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR to identify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms silyl ether (Si-O) stretches (~1250 cm1^{-1}). For steric analysis, NOESY correlations resolve spatial arrangements of the cholestane backbone .

Advanced Research Questions

Q. How does the TBDMS group influence the regioselectivity of electrophilic attacks on the cholestane skeleton?

The TBDMS group’s steric bulk directs electrophiles (e.g., bromine) to less hindered positions, such as C24 in chol-5-ene derivatives. Computational modeling (DFT) predicts electronic effects, while competitive experiments under varying conditions (e.g., solvent polarity) isolate steric vs. electronic contributions. Contrast with unprotected analogs to quantify steric effects .

Q. What experimental design principles optimize the synthesis of (3beta)-24-bromo derivatives while minimizing TBDMS deprotection?

Use a factorial design to test variables: temperature (25–60°C), bromine equivalents (1.0–2.5), and reaction time (2–24 hours). Response surface methodology (RSM) identifies optimal conditions that maximize bromination yield (<5% deprotection). Monitor byproducts via LC-MS and adjust catalyst loading (e.g., Pt/C) to suppress side reactions .

Q. How can researchers resolve discrepancies in NMR data caused by dynamic conformational changes in brominated steroidal compounds?

Variable-temperature NMR (VT-NMR) stabilizes conformers for clearer spectral resolution. For example, heating to 60°C reduces line broadening in 1H^{1}\text{H} spectra. Cross-validate with X-ray crystallography to confirm static structures. For ambiguous cases, molecular dynamics simulations predict dominant conformers under experimental conditions .

Q. What mechanistic insights explain unexpected byproducts during TBDMS protection of hydroxylated steroidal intermediates?

Competing silylation at alternative hydroxyl groups (e.g., C7 or C12) may occur if steric hindrance at C3 is insufficient. Kinetic studies (time-resolved NMR) identify transient intermediates. Adding bulky bases (e.g., 2,6-lutidine) or lowering reaction temperatures (0°C) improves selectivity for the 3-hydroxy position .

Methodological Tables

Q. Table 1: Key Reaction Parameters for TBDMS Protection

ParameterOptimal RangeMonitoring Technique
Temperature0–25°C1H^{1}\text{H} NMR
BaseImidazole (2.5 eq)TLC (hexane:EtOAc)
SolventAnhydrous DMFFT-IR (Si-O stretch)

Q. Table 2: Factorial Design for Bromination Optimization

FactorLow LevelHigh Level
Temperature25°C60°C
NBS Equivalents1.02.5
Reaction Time2 hours24 hours

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
Reactant of Route 2
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene

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